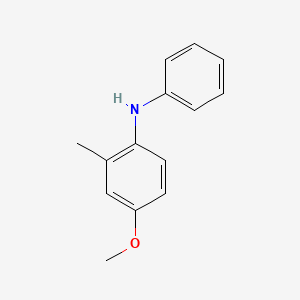
4-methoxy-2-methyl-N-phenylaniline
Übersicht
Beschreibung
“4-methoxy-2-methyl-N-phenylaniline” is a chemical compound with the molecular formula C14H15NO . It is also known as “4-Methoxy-N-methyl-N-phenylaniline” and "4-Methoxy-2-methyldiphenylamine (MMD, also called DPA)" . This compound is used as a chemical intermediate for the production of color formers (also called leuco dyes) .
Synthesis Analysis
The synthesis of “4-methoxy-2-methyl-N-phenylaniline” involves the coupling reaction of arylboronic acid and p-methylaniline in the presence of Cu(OAc)2·H2O and K2CO3 . The reaction is carried out in a planetary-centrifugal mill and the products are purified by silica gel chromatography .Molecular Structure Analysis
The molecular structure of “4-methoxy-2-methyl-N-phenylaniline” is based on the molecular formula C14H15NO . The compound crystallizes as a monomeric entity in an orthorhombic and monoclinic crystal system .Physical And Chemical Properties Analysis
“4-methoxy-2-methyl-N-phenylaniline” has a molecular weight of 213.28 . It is a liquid at room temperature . The compound has a mono-isotopic mass of 213.115356 Da .Wissenschaftliche Forschungsanwendungen
Synthesis and Industrial Application
4-Methoxy-2-methyl-N-phenylaniline (DPA) has been the subject of various research studies, particularly focusing on its synthesis methods. The development of new methods and technological routes for DPA synthesis is crucial for its industrial application. This research not only enhances the understanding of DPA but also lays a foundation for its industrial-scale synthesis (Xu Xiao-liang, 2012).
Molecular Structure Studies
The molecular structure of compounds related to 4-methoxy-2-methyl-N-phenylaniline has been a significant research topic. Studies have reported on the synthesis of compounds through Schiff bases reduction route, examining their molecular structures in various crystal systems. These studies contribute to the understanding of the chemical and physical properties of such compounds (P. A. Ajibade & F. P. Andrew, 2021).
Solubility in Organic Solvents
Research on the solubility of similar compounds, like 3-methoxy-N-phenylaniline, in various organic solvents at different temperatures has been conducted. Such studies are crucial for understanding the compound's behavior in different solvents, which is essential for its application in various industrial processes (Jia Yinxia et al., 2012).
X-ray Diffraction and DFT Studies
X-ray diffraction and Density Functional Theory (DFT) studies have been utilized to characterize the structure of related compounds. Understanding the crystal structure at different temperatures aids in exploring the potential applications of these compounds in materials science and nanotechnology (A. Marques et al., 2008).
Potential in Cancer Therapy
A specific derivative, 4-(3,5-dimethoxy-4-(((4-methoxyphenethyl)amino)methyl)phenoxy)-N-phenylaniline, has shown potential as a c-myc inhibitor, indicating its promise in colorectal cancer therapy. The compound exhibited significant cytotoxicity against colon cancer cells and was effective in tumor models, highlighting its potential as a novel drug candidate for cancer therapy (Jie Yang et al., 2020).
Electroluminescence and Photophysical Properties
Studies on derivatives of formylated poly[methyl(phenyl)silanediyl] (PMPSi), involving related compounds, have focused on their electroluminescence and photophysical properties. Such research is significant for developing new materials for optoelectronic applications (D. Výprachtický & V. Cimrová, 2002).
Liquid Crystal Properties
The synthesis and examination of liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, involving similar compounds, have been a subject of study. Understanding these properties is essential for the development of advanced materials in display technologies (M. A. Mikhaleva, 2003).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-methoxy-2-methyl-N-phenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO/c1-11-10-13(16-2)8-9-14(11)15-12-6-4-3-5-7-12/h3-10,15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMPUOGZUXAIMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3029364 | |
| Record name | 4-Methoxy-2-methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2-methyl-N-phenylaniline | |
CAS RN |
41317-15-1 | |
| Record name | 4-Methoxy-2-methyl-N-phenylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41317-15-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methoxy-2-methyl-N-phenylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041317151 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenamine, 4-methoxy-2-methyl-N-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methoxy-2-methyl-N-phenylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3029364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxy-N-phenyl-o-toluidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.265 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHOXY-2-METHYL-N-PHENYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970C666H5W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 4-Methoxy-2-methyl-N-phenylaniline in dye chemistry?
A1: 4-Methoxy-2-methyl-N-phenylaniline is a crucial intermediate in synthesizing fluoran dyes. [] These dyes find applications in thermal- or pressure-sensitive recording systems and as light-resistant anthracene-type fluorescent colorants. []
Q2: How does the molecular structure of 4-Methoxy-2-methyl-N-phenylaniline influence its aggregation behavior?
A2: X-ray crystallography reveals that the two aromatic rings in the 4-Methoxy-2-methyl-N-phenylaniline molecule are almost perpendicular. [] This structural feature, combined with the presence of π–π stacking interactions and intermolecular N—H⋯O hydrogen bonds, contributes to its supramolecular aggregation. []
Q3: What are the recent advancements in the synthesis of 4-Methoxy-2-methyl-N-phenylaniline?
A3: Research highlights the development of a continuous-flow microwave system for large-scale oxidative bromination using HBr-DMSO. [] This method facilitates the subsequent synthesis of 4-Methoxy-2-methyldiphenylamine, potentially offering advantages in terms of efficiency and scalability. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

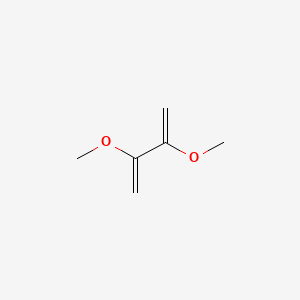

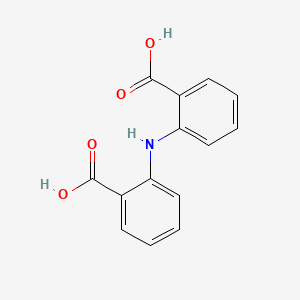

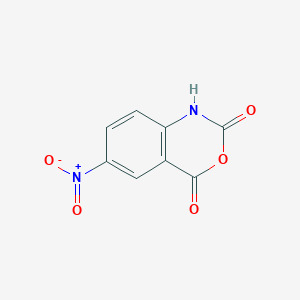
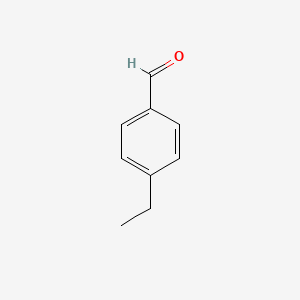
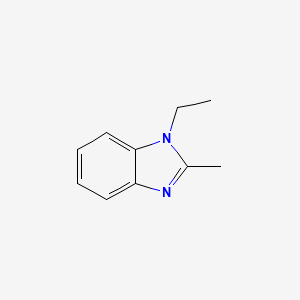
![2-Naphthalenecarboxamide, N-(4-chlorophenyl)-3-hydroxy-4-[(2-methyl-5-nitrophenyl)azo]-](/img/structure/B1584602.png)
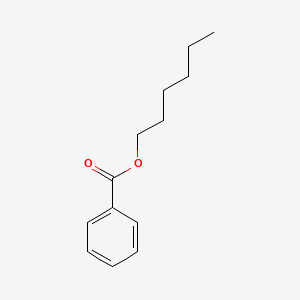
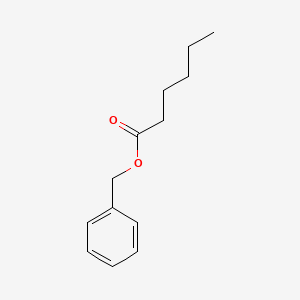
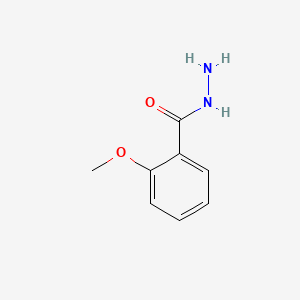
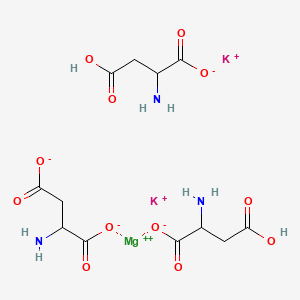
![1,3-Benzenediamine, 4,4'-[(4-methyl-1,3-phenylene)bis(azo)]bis[6-methyl-](/img/structure/B1584609.png)
